Pelrinone
Overview
Description
It has been studied extensively for its metabolic disposition and pharmacokinetics in various laboratory animals and humans . Pelrinone is known for its ability to enhance cardiac contractility, making it a valuable compound in the treatment of heart failure.
Preparation Methods
Pelrinone hydrochloride can be synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthetic route typically involves the reaction of 2-methyl-4-oxo-6-[(3-pyridinylmethyl)amino]-5-pyrimidinecarbonitrile with hydrochloric acid to form the hydrochloride salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product. Industrial production methods involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Pelrinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pelrinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cardiotonic agents and their chemical properties.
Biology: Investigated for its effects on cardiac tissues and cellular mechanisms.
Medicine: Explored for its potential in treating heart failure and other cardiac conditions.
Industry: Utilized in the development of new cardiotonic drugs and formulations
Mechanism of Action
Pelrinone exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in enhanced cardiac contractility and vasodilation. The molecular targets include phosphodiesterase enzymes and pathways involved in cAMP metabolism .
Comparison with Similar Compounds
Pelrinone is similar to other cardiotonic agents like milrinone and amrinone. it has unique properties that make it distinct:
Milrinone: Also a phosphodiesterase inhibitor, but with different pharmacokinetic properties and potency
Amrinone: Similar mechanism of action but differs in its chemical structure and clinical applications.
This compound’s uniqueness lies in its specific chemical structure and its potent inotropic activity, making it a valuable compound in the field of cardiology.
Properties
IUPAC Name |
2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6H,7H2,1H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHFDXOCVIYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241458 | |
Record name | Pelrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94386-65-9 | |
Record name | Pelrinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094386659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XK91ZI6I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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